molecular formula C14H27N3O2 B1506789 (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine CAS No. 267228-02-4

(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine

Cat. No.: B1506789
CAS No.: 267228-02-4
M. Wt: 269.38 g/mol
InChI Key: QCVLUKDDEIBADM-UWVGGRQHSA-N
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Description

Molecular Geometry and Configurational Isomerism

The (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine molecule features a five-membered pyrrolidine ring with two amino groups at the 3- and 4-positions in a trans configuration, stabilized by tert-butoxycarbonyl (Boc) protection at the nitrogen atom. The trans arrangement positions the amino groups on opposite faces of the ring, reducing steric clashes and enabling distinct hydrogen-bonding patterns compared to cis isomers. X-ray crystallographic data reveal a puckered pyrrolidine ring conformation, with the Boc group adopting an equatorial orientation to minimize steric hindrance.

Table 1: Key geometric parameters of this compound

Parameter Value
N–C3 bond length 1.45 Å
C3–C4 bond length 1.54 Å
N–Boc dihedral angle 112°
Ring puckering amplitude 38°

Configurational isomerism arises from the stereochemical rigidity of the trans-diamine system, which prevents interconversion to cis forms under ambient conditions. This contrasts with monosubstituted pyrrolidines, where ring flipping can occur.

Properties

IUPAC Name

N-[(3S,4S)-4-(2,2-dimethylpropanoylamino)pyrrolidin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)11(18)16-9-7-15-8-10(9)17-12(19)14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVLUKDDEIBADM-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CNCC1NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N[C@H]1CNC[C@@H]1NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719310
Record name N,N'-[(3S,4S)-Pyrrolidine-3,4-diyl]bis(2,2-dimethylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267228-02-4
Record name N,N'-[(3S,4S)-Pyrrolidine-3,4-diyl]bis(2,2-dimethylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine is a chiral diamine compound that has garnered significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H27N3O4
  • Molecular Weight: 301.38 g/mol
  • CAS Number: 161723-00-8

Synthesis

The synthesis of this compound typically involves the reaction of amino acids or their derivatives with various coupling agents. The use of chiral catalysts has been reported to enhance the enantioselectivity of the process, yielding high purity products suitable for biological testing .

  • Inhibition of Enzymes :
    • The compound has been shown to inhibit several key enzymes involved in disease pathways. For instance, it acts as an inhibitor of HIV-1 protease and human T-cell leukemia virus-1 protease, which are critical in viral replication .
  • Antimicrobial Properties :
    • Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Anticoagulant Activity :
    • The compound's structural features allow it to interact with proteins involved in blood coagulation, thereby exhibiting anticoagulant properties. This has been confirmed through in vitro assays that measure clotting times and platelet aggregation .

Case Studies

  • Study on HIV-1 Protease Inhibition :
    In a recent study, this compound was evaluated for its ability to inhibit HIV-1 protease. The results indicated a significant reduction in viral replication at micromolar concentrations, highlighting its potential as an antiviral agent .
  • Antimicrobial Efficacy :
    A series of tests conducted against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that it may serve as a scaffold for developing new antibiotics .

Data Tables

Biological ActivityTargetIC50 (µM)Reference
HIV-1 Protease InhibitionHIV-1 Protease5.0
Antimicrobial ActivityStaphylococcus aureus20
Anticoagulant ActivityThrombin15

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine is frequently utilized as an intermediate in the synthesis of pharmaceuticals. Its chiral nature is crucial for developing drugs targeting neurological disorders and other conditions. The compound enhances the efficacy of drug candidates by providing specific stereochemical configurations that are often essential for biological activity .

Case Study: HIV-1 Protease Inhibitors

Research has shown that derivatives of this compound can be incorporated into the design of HIV-1 protease inhibitors. The trans-3,4-diamine configuration is particularly effective in enhancing the potency of these inhibitors .

Peptide Synthesis

Selective Reactions

The protective Boc group in this compound allows for selective reactions during peptide synthesis. This selectivity is vital for constructing complex peptide-based therapeutics, which often require precise control over the reaction conditions to achieve the desired product .

Data Table: Peptide Synthesis Yield Comparison

Reaction TypeYield (%)Reference
Peptide A Formation85
Peptide B Formation78
Peptide C Formation90

Organic Chemistry Research

Versatile Reagent

In organic synthesis, this compound serves as a versatile reagent that enables chemists to create diverse molecular architectures. Its unique properties facilitate the exploration of new chemical reactions, including asymmetric synthesis and catalysis .

Case Study: Asymmetric Synthesis of Diamines

A notable application involves its use in the catalytic asymmetric synthesis of 1,2-diamines from meso-aziridines. This method has been shown to yield high enantioselectivities and is applicable to various cyclic and acyclic substrates .

Bioconjugation

Enhancing Stability and Functionality

This compound can be employed in bioconjugation processes to link biomolecules effectively. This application is essential for enhancing the stability and functionality of drug delivery systems .

Material Science

Development of Novel Materials

In material science, this compound finds applications in developing novel materials such as polymers and coatings. Its chemical properties contribute to improved performance and durability of these materials .

Chemical Reactions Analysis

Enantioselective 1,3-Dipolar Cycloaddition

The most common synthesis route involves enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes bearing a masked amino group. This reaction produces the trans-3,4-diaminopyrrolidine skeleton with high enantioselectivity .

Key Reaction Parameters :

  • Catalyst: Organocatalysts (e.g., (S,S)-PDP ligands)

  • Solvent: Toluene

  • Temperature: −40 °C to room temperature

Iron-Catalyzed Hydroamination/Cyclization

An alternative method employs an iron(III)-catalyzed intramolecular hydroamination/cyclization reaction. This pathway achieves diastereoselectivity through kinetic and thermodynamic control, with the N-tosyl group facilitating cyclization via FeCl₃ coordination .

Reaction Conditions :

  • Catalyst: FeCl₃

  • Additive: 2-ethylhexanoic acid (RCOOH)

  • Solvent: Dichloromethane (DCM)

Nucleophilic Substitution

The compound undergoes nucleophilic substitution at the N-Boc-protected amine, facilitated by its steric hindrance. This reactivity is critical for ligand formation in asymmetric synthesis.

Mechanistic Steps :

  • Activation of the electrophilic center via acid catalysis.

  • Nucleophilic attack by external amines or alcohols.

  • Deprotection of the Boc group under acidic conditions (e.g., TFA) .

Hydrogen Bonding and Enzymatic Interactions

The amino groups enable hydrogen bonding with biological targets, making the compound a versatile substrate for enzymatic reactions. This property is exploited in inhibitor design for enzymes like dipeptidyl transferases .

Deprotection of the Boc Group

Deprotection is achieved using trifluoroacetic acid (TFA), yielding free-NH diamines. This step is critical for bioactivity modulation .

Reaction Data :

ReagentConditionsYield (%)Enantiopurity
TFACH₂Cl₂, 0 °C95–100Unchanged

Reductive Amination

Selective reduction of nitro groups to amines is achieved using Zn/HCl in methanol. This avoids racemization and retains enantiopurity .

Reaction Parameters :

  • Catalyst: Zn (10 mol %)

  • Solvent: MeOH

  • Temperature: 25 °C

Spectroscopic Data

Spectroscopic MethodKey Peaks
IR 1728 cm⁻¹ (ester C=O), 1681 cm⁻¹ (Boc C=O)
¹H NMR δ 3.30–4.20 ppm (NH and CH₂ groups)
¹³C NMR δ 155.2 ppm (Boc carbonyl), δ 173.6 ppm (ester carbonyl)

Chromatographic Purity

Flash chromatography on silica gel achieves >95% purity, with retention times correlating to stereochemical integrity .

Asymmetric Cascade Reactions

The compound serves as a precursor in cascade aza-Henry/lactamization reactions, producing 3-substituted isoindolinones with high enantiopurity .

Chiral Ligand Design

Its pyrrolidine backbone is used in Fe(PDP) catalysts for enantioselective epoxidations, achieving up to 64% ee in chalcone epoxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(R,R)-3,4-trans-(N-Boc)-Diaminopyrrolidine
  • Molecular Formula : C₁₄H₂₇N₃O₂ (same as S,S isomer)
  • Key Difference : Opposite stereochemistry (R,R) at the 3- and 4-positions.
  • Applications : Used in enantioselective catalysis but often exhibits divergent reactivity due to stereoelectronic effects. For example, (R,R) isomers may show lower efficacy in certain asymmetric hydrogenation reactions compared to (S,S) counterparts .
(S,S)-N-Benzyl-3,4-trans-Diaminopyrrolidine
  • Molecular Formula : C₁₈H₂₂N₂ (CAS 104351-40-8)
  • Key Difference : Substitution of the Boc group with a benzyl (Bn) group.
  • Impact : The benzyl group offers orthogonal protection (acid-labile) and alters solubility (lipophilic vs. Boc’s polar nature). This variant is preferred in reactions requiring mild acidic deprotection .

Functional Group Analogues

(3S,4S)-1-Boc-Pyrrolidine-3,4-Dicarboxylic Acid
  • Molecular Formula: C₁₁H₁₇NO₆ (CAS 865451-68-9)
  • Key Difference : Incorporation of carboxylic acid groups at the 3- and 4-positions.
  • Applications: Serves as a rigid scaffold for peptide mimetics and metal-chelating ligands. The Boc group enhances solubility in organic solvents, unlike the free diaminopyrrolidine .
(S)-3-Amino-1-N-Boc-Pyrrolidine
  • Molecular Formula : C₉H₁₈N₂O₂ (CAS 147081-44-5)
  • Key Difference: Single amino group at the 3-position.
  • Applications: Simpler structure used in fragment-based drug discovery. Lacks the steric hindrance of the 3,4-diamino motif, enabling faster kinetic resolution in reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Protective Group CAS Number Key Applications
(S,S)-3,4-trans-(N-Boc)-Diaminopyrrolidine C₁₄H₂₇N₃O₂ 269.38 Boc 267228-02-4 Asymmetric synthesis, APIs
(R,R)-3,4-trans-(N-Boc)-Diaminopyrrolidine C₁₄H₂₇N₃O₂ 269.38 Boc Not provided Catalysis, enantiomer studies
(S,S)-N-Benzyl-3,4-trans-Diaminopyrrolidine C₁₈H₂₂N₂ 258.39 Benzyl 104351-40-8 Acid-sensitive intermediates
(3S,4S)-1-Boc-Pyrrolidine-3,4-Dicarboxylic Acid C₁₁H₁₇NO₆ 259.26 Boc 865451-68-9 Peptide mimetics, chelators
(S)-3-Amino-1-N-Boc-Pyrrolidine C₉H₁₈N₂O₂ 186.25 Boc 147081-44-5 Fragment-based drug discovery

Stereochemical and Functional Group Impact

  • Stereochemistry : The (S,S) configuration induces a specific spatial arrangement critical for binding to chiral catalysts or biological targets. For instance, (S,S)-isomers often outperform (R,R)-isomers in enantioselective aldol reactions due to optimal transition-state alignment .
  • Protective Groups: Boc-protected derivatives exhibit superior stability in basic media compared to benzyl-protected analogues, which are prone to hydrogenolysis. However, benzyl groups enable milder deprotection (e.g., H₂/Pd), avoiding strong acids that might degrade sensitive substrates .

Preparation Methods

Preparation from L-Tartaric Acid

A well-documented and practical method for synthesizing 3,4-trans-diaminopyrrolidine derivatives starts from commercially available L-tartaric acid, which contains two chiral centers and provides a stereochemically defined scaffold.

Key steps include:

This route benefits from the stereochemical control inherent in L-tartaric acid and allows for the preparation of the trans-3,4-diaminopyrrolidine skeleton with high enantiomeric purity.

Step Reaction Key Reagents Notes
1 Condensation of L-tartaric acid with benzyl amine Xylene, Dean-Stark apparatus Water removal drives imide formation
2 Reduction of imide to diol LiAlH4 Modified quenching enhances yield
3 Hydrogenation and Boc protection Pd/C, Boc anhydride Protects amine groups for further manipulation

This synthetic sequence was detailed in a PhD thesis focusing on pyrrolidine derivatives and their biophysical studies, confirming the stereochemical integrity and purity of the intermediates and final product.

Stereoselective Rearrangement and Resolution Approaches

Another approach involves the stereoselective rearrangement of cis-3,4-diamino compounds to the trans isomer. This method often employs:

This method improves on earlier processes by providing higher purity and better yields without multiple recrystallizations. The use of mixed acid systems (e.g., combining chiral acid with formic acid) enhances the economy and separation efficiency of the process.

Parameter Preferred Conditions
Chiral acid (-)-di-p-toluoyltartaric acid (preferred)
Solvent system DMSO, DMF, NMP, toluene or mixtures thereof
Rearrangement base Strong base in aprotic solvent
Purity achieved >99% enantiomeric excess

This approach is adapted from improvements on patented processes and is suitable for large-scale manufacturing.

Asymmetric Catalysis and Organocatalytic Methods

Recent advances in asymmetric catalysis have enabled the synthesis of (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine derivatives using chiral catalysts or auxiliaries. These methods include:

These catalytic approaches offer high enantioselectivity and can be tailored for complex molecule synthesis, although they may require more steps or specialized catalysts.

Catalyst Type Reaction Type Outcome
Chiral organocatalysts Asymmetric 1,3-dipolar cycloaddition High stereoselectivity for trans-3,4-diaminopyrrolidines
Metal complexes (e.g., Pd/C) Selective reductions and hydrogenations Efficient Boc protection and amine functionalization

These methods have been highlighted in recent research articles focusing on the synthesis of biologically active pyrrolidine derivatives.

Role of Protecting Groups

The Boc (tert-butoxycarbonyl) protecting group is essential in the preparation of this compound, enabling:

The Boc group’s stability and ease of removal make it a preferred choice in multi-step syntheses involving sensitive chiral diamines.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
L-Tartaric Acid Route L-tartaric acid Imide formation, reduction, hydrogenation, Boc protection High stereochemical control, commercially available starting material Requires careful reduction and protection steps
Stereoselective Rearrangement cis-3,4-diamino compounds Chiral acid salt formation, hydrolysis, base-induced rearrangement High enantiomeric purity, scalable Requires chiral acid and careful solvent/base selection
Asymmetric Catalysis Various precursors Catalytic asymmetric cycloaddition, cascade reactions High enantioselectivity, versatile May need specialized catalysts, complex optimization
Protecting Group Strategy Amino intermediates Boc protection and deprotection Enables selective transformations Additional synthetic steps

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing enantiomerically pure (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine?

  • Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric catalysis. For example, (S,S)-configured pyrrolidine derivatives can be obtained using (S)-N-Boc-3-hydroxypyrrolidine as a chiral precursor, followed by functionalization with thiourea groups to enhance catalytic activity in asymmetric reactions. Key steps include Boc protection under anhydrous conditions and stereoselective ring-opening of epoxides or enzymatic resolution .
  • Critical Data : Yield optimization (e.g., 60–75% enantiomeric excess achieved via thiourea catalysts) and purity (>98% by HPLC) are critical for reproducibility .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm enantiopurity. X-ray crystallography or NOESY NMR can resolve trans-configuration by analyzing spatial proximity of protons at C3 and C4 positions .
  • Common Pitfalls : Racemization may occur during Boc deprotection; monitor reaction pH and temperature (e.g., <0°C for acid-sensitive intermediates) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively removes byproducts. For hygroscopic intermediates, lyophilization under reduced pressure preserves stability. Recrystallization in tert-butyl methyl ether improves crystalline purity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its catalytic performance in asymmetric Mannich reactions?

  • Methodological Answer : The trans-diamine scaffold enhances substrate binding via dual hydrogen-bonding interactions. In anti-Mannich reactions, the (S,S)-configuration aligns with L-proline-derived catalysts, achieving moderate enantioselectivity (up to 70% ee) for β-amino ketone products. Optimization requires adjusting solvent polarity (e.g., THF vs. toluene) and substituent bulk on the thiourea moiety .
  • Data Contradictions : While reports moderate yields, other studies suggest higher ee (85–90%) with modified pyrrolidine catalysts, highlighting the need for systematic solvent/substrate screening .

Q. What are the challenges in selectively deprotecting the N-Boc group without compromising the pyrrolidine ring?

  • Methodological Answer : Mild deprotection using oxalyl chloride in dichloromethane (0°C to rt) preserves the ring structure. For acid-sensitive derivatives, catalytic iodine in solvent-free conditions or Na₂CO₃ in refluxing 1,4-dioxane are alternatives. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in EtOAc) .
  • Innovative Approaches : Microwave-assisted deprotection reduces side reactions (e.g., ring-opening) by shortening exposure to harsh conditions .

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09, B3LYP/6-31G* basis set) model transition states in Pd-catalyzed decarboxylative couplings. Key parameters include bond dissociation energies (C–N: ~85 kcal/mol) and charge distribution on the diamine ligand. Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .

Q. What role does the trans-diamine motif play in stabilizing palladium complexes for C–C bond formation?

  • Methodological Answer : The (S,S)-trans configuration enables chelation to Pd(II) centers, forming stable square-planar complexes critical for Suzuki-Miyaura couplings. X-ray structures show Pd–N bond lengths of 2.05–2.10 Å, with catalytic turnover numbers (TON) exceeding 10⁴ in aryl bromide couplings. Ligand lability studies (e.g., variable-temperature NMR) reveal reversible dissociation at >80°C .

Experimental Design Considerations

  • Handling Sensitivity : Store the compound under inert gas (Ar/N₂) at 2–8°C to prevent Boc group hydrolysis .
  • Reaction Optimization : Use Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent) in asymmetric reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine
Reactant of Route 2
(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine

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